Chloromethyl Ethyl Carbonate
CAS No.: 35179-98-7
Cat. No.: VC21129686
Molecular Formula: C4H7ClO3
Molecular Weight: 138.55 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35179-98-7 |
---|---|
Molecular Formula | C4H7ClO3 |
Molecular Weight | 138.55 g/mol |
IUPAC Name | chloromethyl ethyl carbonate |
Standard InChI | InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 |
Standard InChI Key | RTFGZMKXMSDULM-UHFFFAOYSA-N |
SMILES | CCOC(=O)OCCl |
Canonical SMILES | CCOC(=O)OCCl |
Chemical Identity and Structure
Chloromethyl ethyl carbonate (CMEC) is an organic compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 g/mol . It belongs to the family of organic carbonates and is also known as carbonic acid chloromethyl ethyl ester . The chemical structure features a carbonate group with an ethyl substituent on one side and a chloromethyl group on the other.
Property | Value |
---|---|
CAS Number | 35179-98-7 |
Molecular Formula | C4H7ClO3 |
Molecular Weight | 138.55 g/mol |
IUPAC Name | Chloromethyl ethyl carbonate |
Synonyms | Carbonic acid chloromethyl ethyl ester |
Physical and Chemical Properties
Understanding the physical and chemical properties of chloromethyl ethyl carbonate is essential for its application in various chemical processes and safety considerations during handling.
Property | Value |
---|---|
Physical State | Liquid |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 135.1±23.0 °C at 760 mmHg |
Flash Point | 47.5±21.6 °C |
These physical properties indicate that CMEC is a moderately volatile liquid with flammability concerns that require appropriate safety measures during handling and storage .
Synthesis Methods
Direct Synthesis via CO2 Utilization
One of the most significant recent developments in CMEC synthesis involves the direct utilization of carbon dioxide (CO2). This approach represents an innovative strategy for reducing anthropogenic CO2 accumulation while producing value-added chemicals .
The synthesis typically involves the cycloaddition reaction between epichlorohydrin (ECH) and carbon dioxide using specialized catalysts. This method aligns with green chemistry principles by utilizing CO2 as a C1 building block .
Conventional Synthesis Routes
A common synthetic pathway for chloromethyl ethyl carbonate involves the reaction of chloromethyl chloroformate with ethanol in the presence of a base such as triethylamine:
-
Combining chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in an ice bath
-
Adding dropwise a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL) over approximately one hour
-
After 3.5 hours, filtering and concentrating the filtrate
-
Partitioning the resulting residue between diethyl ether and water
-
Separating the organic layer, drying over MgSO4, filtering, and evaporating in vacuo to yield chloromethyl ethyl carbonate
Catalytic Systems for CMEC Synthesis
Recent advances in catalyst development have significantly improved the efficiency of CMEC synthesis through CO2 utilization pathways.
Novel Zr/ZIF-8 Catalyst
A notable breakthrough in catalytic systems for CMEC synthesis is the development of a zirconium-modified zeolitic imidazolate framework (Zr/ZIF-8) catalyst. This novel catalyst demonstrates enhanced catalytic activity due to its dual functional sites—acidic and basic—which facilitate the ring-opening of epoxides and subsequent carbonate formation .
Catalyst | ECH Conversion (%) | CMEC Selectivity (%) | CMEC Yield (%) |
---|---|---|---|
ZIF-8 | 79.6 | 97.3 | 68 |
Zr/ZIF-8 | 93 | 86 | 76 |
Optimization of Reaction Conditions
Researchers have employed statistical modeling techniques such as Response Surface Methodology (RSM) to optimize reaction conditions for maximum yield and selectivity in CMEC synthesis .
Parameter | Optimized Condition | Result |
---|---|---|
Temperature | 353 K | 93% ECH conversion |
CO₂ Pressure | 8 bar | 76% CMEC yield |
Reaction Time | 8 h | 86% CMEC selectivity |
Catalyst Loading | 10% (w/w) Zr/ZIF-8 |
Further optimization using RSM techniques identified slightly different optimal conditions:
Parameter | RSM Optimized Condition | Result |
---|---|---|
Temperature | 353 K | 96% ECH conversion |
CO₂ Pressure | 11 bar | 68% CMEC yield |
Reaction Time | 12 h | |
Catalyst Loading | 12% (w/w) Zr/ZIF-8 |
These experimental findings demonstrate that temperature, CO₂ pressure, reaction time, and catalyst loading all significantly influence the conversion of epichlorohydrin and yield of CMEC .
Applications
Chloromethyl ethyl carbonate has found applications across various domains due to its unique chemical properties:
Industrial Applications
CMEC is utilized as a polar aprotic solvent in various chemical reactions. Its stability and solvation properties make it suitable for use in electrolytes for lithium-ion batteries . The compound's unique structure and reactivity also make it valuable in organic synthesis processes.
Research Applications
In recent years, CMEC has been the subject of intensive research as part of broader initiatives on CO2 utilization. The synthesis of CMEC through the cycloaddition of CO2 to epichlorohydrin represents a promising approach for carbon capture and utilization technologies .
Chemical Reactivity
The chemical behavior of chloromethyl ethyl carbonate is characterized by its functional groups, particularly the reactive chloromethyl moiety.
Types of Reactions
Chloromethyl ethyl carbonate can participate in various chemical reactions, including:
-
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles
-
Hydrolysis reactions: Under appropriate conditions, the compound can undergo hydrolysis
These reaction pathways make CMEC a versatile reagent in organic synthesis for introducing carbonate functionalities or as an intermediate in the synthesis of more complex molecules.
GHS Classification | Hazard Statement |
---|---|
Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |
Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
These hazard classifications indicate that CMEC presents both flammability and corrosivity hazards .
Catalyst Reusability Studies
Research into the reusability of catalysts for CMEC synthesis has important implications for the economic viability and sustainability of production processes.
Studies on the reusability of both ZIF-8 and Zr/ZIF-8 catalysts have been conducted to evaluate their stability and performance over multiple reaction cycles . These studies are crucial for determining the practical applicability of these catalysts in industrial settings where catalyst longevity directly impacts process economics.
Future Research Directions
Several promising research directions for chloromethyl ethyl carbonate include:
-
Development of even more efficient catalytic systems for its synthesis
-
Exploration of novel applications in materials science and battery technology
-
Further optimization of reaction conditions to improve yields and selectivity
-
Investigation of continuous flow processes for industrial-scale production
-
Development of more environmentally friendly synthesis routes
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume